molecular formula C6H4BrFN2O2 B6601727 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide CAS No. 1864641-64-4

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide

Cat. No. B6601727
CAS RN: 1864641-64-4
M. Wt: 235.01 g/mol
InChI Key: LVUCFTSOUJGAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-fluoro-N-hydroxypyridine-2-carboxamide (BFCA) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. BFCA is a colorless, odorless, and relatively stable compound with a melting point of about 130°C. It is a member of the hydroxypyridine carboxamide family and is known for its unique properties, including its low toxicity and its ability to form strong and stable bonds with other molecules.

Advantages and Limitations for Lab Experiments

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound with a low toxicity, making it safe to handle. It also has a relatively low melting point, making it easy to work with. Additionally, 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide is able to form strong and stable bonds with other molecules, making it an ideal reagent for chemical synthesis. The main limitation of 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide is that it is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide. It could be used in the synthesis of new organic compounds or as a catalyst in chemical reactions. It could also be used to study the structure and properties of proteins and other biological molecules. Additionally, 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide could be used in the study of enzyme-catalyzed reactions, as a ligand in the preparation of metal complexes, and as a solvent for the extraction of organic compounds. Finally, 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide is typically synthesized via a two-step process. The first step involves the reaction of 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxylic acid with ammonium chloride in aqueous solution. This reaction produces the desired product, 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide. The second step involves the conversion of the carboxamide to its amide form through the reaction of the carboxamide with ammonia in aqueous solution.

Scientific Research Applications

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide is widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds and as a catalyst in chemical reactions. It has also been used to study the structure and properties of proteins and other biological molecules. Additionally, 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide has been used in the study of enzyme-catalyzed reactions, as a ligand in the preparation of metal complexes, and as a solvent for the extraction of organic compounds.

properties

IUPAC Name

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-2-1-3(8)5(9-4)6(11)10-12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCFTSOUJGAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-N-hydroxypyridine-2-carboxamide

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